2,5-Dihydrothiophene-3-carboxylic acid
Description
Significance of the Dihydrothiophene Framework in Organic Synthesis
The dihydrothiophene framework, a nonaromatic, partially saturated sulfur-containing heterocycle, serves as a versatile building block in organic synthesis. chemicalbook.com Unlike its aromatic counterpart, thiophene (B33073), the dihydrothiophene ring is not flat and possesses distinct olefinic and saturated sections, which allows for a wider range of chemical transformations. The parent 2,5-dihydrothiophene (B159602) is a liquid at room temperature, soluble in most organic solvents. chemicalbook.comchemicalbook.com
The reactivity of the dihydrothiophene core includes:
Oxidation: The sulfur atom can be readily oxidized to form sulfoxides and sulfones. For instance, oxidation of 2,5-dihydrothiophene with hydrogen peroxide can yield 2,5-dihydrothiophene sulfoxide (B87167) or 2,5-dihydrothiophene-1,1-dioxide, depending on the reaction conditions. chemicalbook.com
Reduction: The double bond can be hydrogenated, for example over a Palladium on carbon (Pd/C) catalyst, to produce the fully saturated tetrahydrothiophene (B86538) ring. chemicalbook.com
Cycloaddition Reactions: The embedded double bond can participate in cycloaddition reactions, expanding its synthetic utility. chemicalbook.com
Ring-Opening Reactions: Under certain reductive conditions, such as with sodium in liquid ammonia (B1221849), the ring can be opened to yield linear thiol compounds. chemicalbook.com
This chemical versatility makes the dihydrothiophene framework a valuable precursor for creating more complex molecules, including other heterocyclic systems and functionalized aliphatic compounds.
Contextual Overview of Substituted Dihydrothiophenes
Substituted dihydrothiophenes are a class of compounds that have garnered significant attention, particularly in medicinal chemistry and materials science. The incorporation of various functional groups onto the dihydrothiophene ring leads to a wide array of molecules with diverse biological activities and physical properties.
Thiophene-based structures are considered "privileged pharmacophores" in drug discovery, and their partially saturated dihydrothiophene analogues are also important. nih.govrsc.org For example, 2-amino-4,5-dihydrothiophenes (ADHTs) have been incorporated into molecules showing potential as microbicides, fungicides, and anticancer agents. nih.gov Specific esters of ADHT-3-carboxylic acids have been identified as inhibitors of enzymes crucial for the malaria parasite Plasmodium falciparum. nih.gov The synthetic accessibility and the ability to introduce multiple substituents make the dihydrothiophene core a key platform for developing novel therapeutic agents. researchgate.netacs.org
Scope and Research Trajectory Pertaining to 2,5-Dihydrothiophene-3-carboxylic Acid
Research specifically on this compound and its derivatives has focused on synthetic methodologies and its application as a precursor for other valuable molecules. A significant area of investigation involves the synthesis and reactivity of its oxidized form, 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid, also known as 3-sulfolene-3-carboxylic acid. tandfonline.comtandfonline.com
A one-pot synthesis for this sulfone derivative has been developed, involving the carboxylation of 3-sulfolene (B121364) using carbon dioxide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.com This method provides an efficient route to the stable carboxylic acid precursor. tandfonline.com
| Property | Value |
|---|---|
| Melting Point | 60–70 °C (decomposition with loss of SO₂) |
| ¹H NMR (DMSO-d₆) | δ 3.98 (s, 2H), 4.11 (s, 2H), 6.97 (s, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 55.3, 58.2, 130.8, 134.9, 164.4 |
| IR (cm⁻¹) | 3500–2500 (br, OH), 1703 (s, C=O), 1643 (C=C), 1334, 1143 (s, S=O) |
Data sourced from reference tandfonline.com.
The primary synthetic utility of 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid is its role as a stable, solid precursor to 1,3-butadiene-2-carboxylic acid. tandfonline.com Upon heating, the compound undergoes a retro-Diels-Alder reaction, extruding sulfur dioxide (SO₂) to generate the highly reactive diene in situ. tandfonline.com This diene can then be trapped by various dienophiles to form substituted cyclohexene (B86901) derivatives through a Diels-Alder reaction. tandfonline.comtandfonline.com This strategy avoids the isolation of the potentially unstable diene.
| Dienophile | Reaction Temperature (°C) | Conversion to Adduct (%) |
|---|---|---|
| Maleic anhydride | 90 | >95 |
| N-Phenylmaleimide | 110 | >95 |
| Dimethyl acetylenedicarboxylate (B1228247) | 110 | >95 |
| Fumaric acid | 110 | >90 |
Reactions performed by heating 2,5-dihydrothiophene-1,1-dioxide-3-carboxylic acid with the dienophile in toluene. tandfonline.comtandfonline.com
Other synthetic routes to the core structure include the reaction of vinylphosphonates with α-mercaptocarbonyl compounds, which yields substituted 3-carbomethoxy-2,5-dihydrothiophenes. cdnsciencepub.com The synthesis of the isomeric 2,5-dihydrothiophene-2-carboxylic acid has also been achieved via the lithium/ammonia reduction of thiophene-2-carboxylic acid. tandfonline.com These varied synthetic approaches highlight the ongoing interest in accessing the dihydrothiophene carboxylic acid scaffold for further chemical exploration.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydrothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S/c6-5(7)4-1-2-8-3-4/h1H,2-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFMZCGPRVIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98508-62-4 | |
| Record name | 2,5-dihydrothiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,5 Dihydrothiophene 3 Carboxylic Acid and Its Direct Precursors
Direct Synthesis Strategies for 2,5-Dihydrothiophene-3-carboxylic Acid
Direct and unambiguous synthetic routes to this compound are not extensively documented in the readily available chemical literature. Much of the synthetic effort has been directed towards the synthesis of its esters and other derivatives, which can then potentially be hydrolyzed to the target carboxylic acid. These approaches are detailed in the subsequent sections. The challenges in direct synthesis may be attributed to the reactivity of the dihydrothiophene ring system and the potential for competing side reactions under various conditions.
Approaches to the 2,5-Dihydrothiophene (B159602) Ring System with Carboxylic Acid Functionality
A variety of synthetic strategies have been developed to construct the 2,5-dihydrothiophene ring system bearing a carboxylic acid or a precursor functional group at the 3-position. These methods often involve the formation of the heterocyclic ring through cyclization reactions, leveraging different bond-forming strategies.
Michael-Type Addition and Intramolecular Cyclization Routes for Dihydrothiophene Derivatives
A prominent strategy for the synthesis of substituted dihydrothiophenes involves a Michael-type addition of a sulfur nucleophile to an appropriate acceptor, followed by an intramolecular cyclization. This approach allows for the construction of the five-membered ring with a degree of control over the substitution pattern.
One notable example is the preparation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. This synthesis is achieved through the Michael-type addition of cyanothioacetamide to α-bromochalcones, which is then followed by an intramolecular cyclization. chemicalbook.com While this specific example leads to a 3-carbonitrile derivative rather than a carboxylic acid, it illustrates the underlying principle of this synthetic route. The nitrile group can, in many cases, be hydrolyzed to a carboxylic acid, making this a viable pathway to the target functionality.
The general mechanism involves the initial conjugate addition of the sulfur-containing nucleophile to the electron-deficient double bond of the Michael acceptor. This is followed by an intramolecular nucleophilic attack of an anionic intermediate on an electrophilic center within the same molecule, leading to the closure of the dihydrothiophene ring. The specific substituents on the starting materials will dictate the final substitution pattern on the heterocyclic ring.
Vinylphosphonate-Mediated Cyclization Reactions to Substituted 3-Carboxydihydrothiophenes
A versatile and efficient method for the synthesis of 3-carbomethoxy-2,5-dihydrothiophenes involves the reaction of vinylphosphonates with α-mercaptocarbonyl compounds. rsc.orghilarispublisher.com This approach provides excellent yields of the desired substituted dihydrothiophene esters.
The key starting materials for this synthesis are vinylphosphonates, which can be readily prepared from diethyl carbomethoxymethyl phosphonate (B1237965). These vinylphosphonates then react with α-mercaptocarbonyl compounds in a cyclization reaction to afford the 3-carbomethoxy-2,5-dihydrothiophene derivatives. The reaction is broadly applicable, allowing for the synthesis of a range of substituted products. The resulting methyl esters can subsequently be hydrolyzed to the corresponding carboxylic acids.
Below is a table summarizing the synthesis of various substituted 3-carbomethoxy-2,5-dihydrothiophenes using this methodology.
| Vinylphosphonate (B8674324) Substituent (R) | α-Mercaptocarbonyl Compound | Dihydrothiophene Product | Yield (%) |
| H | Mercaptoacetaldehyde | 3-Carbomethoxy-2,5-dihydrothiophene | 85 |
| CH₃ | Mercaptoacetone | 2-Methyl-3-carbomethoxy-2,5-dihydrothiophene | 90 |
| C₂H₅ | 1-Mercaptopropan-2-one | 2-Ethyl-3-carbomethoxy-2,5-dihydrothiophene | 88 |
| Ph | α-Mercaptoacetophenone | 2-Phenyl-3-carbomethoxy-2,5-dihydrothiophene | 92 |
Cheletropic Reactions in Dihydrothiophene-1,1-dioxide Systems
Cheletropic reactions, specifically the extrusion of small molecules like sulfur dioxide (SO₂), are a powerful tool in organic synthesis for the formation of new double bonds. This strategy can be applied to the synthesis of dihydrothiophenes through the thermal or photochemical decomposition of 2,5-dihydrothiophene-1,1-dioxides, also known as sulfolenes.
While direct synthesis of this compound via this method is not prominently reported, the underlying principle is sound. The synthesis would first involve the construction of a 3-carboxy-2,5-dihydrothiophene-1,1-dioxide. This precursor could then undergo a cheletropic extrusion of SO₂ to generate the desired this compound. The stability of the carboxylic acid group under the conditions required for SO₂ extrusion would be a critical factor in the success of this approach. The extrusion reaction is often driven by the favorable thermodynamics of releasing a stable gaseous molecule. organic-chemistry.orgacs.orgacs.org
Reductive Pathways from Thiophene (B33073) Carboxylic Acids to Dihydrothiophene Isomers
The reduction of aromatic thiophenes offers a direct route to their partially saturated dihydrothiophene counterparts. A notable example is the lithium/ammonia (B1221849) reduction of thiophene-2-carboxylic acid, which has been reported to yield 2,5-dihydrothiophene-2-carboxylic acid as the major product. csic.esresearchgate.net
This reduction is typically carried out using a dissolving metal, such as lithium, in liquid ammonia. The reaction proceeds through a Birch-type reduction mechanism. It is important to note that the position of the carboxylic acid group on the starting thiophene ring dictates its position in the resulting dihydrothiophene. Therefore, to synthesize this compound, the starting material would need to be thiophene-3-carboxylic acid.
A key consideration in this synthetic approach is the potential for over-reduction or reductive cleavage of the carbon-sulfur bonds, which can lead to the formation of mercaptan byproducts. Careful control of the reaction conditions, such as the amount of lithium and the presence of a proton source, is crucial to maximize the yield of the desired dihydrothiophene carboxylic acid. The use of the lithium carboxylate salt of the starting thiophene carboxylic acid has been shown to be an effective strategy to mitigate some of these side reactions. csic.es
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of this compound derivatives is an area of growing interest, as the introduction of chirality into these heterocyclic scaffolds can have a significant impact on their biological activity and utility in asymmetric synthesis.
While specific methods for the direct stereoselective synthesis of this compound are not extensively detailed, the broader field of asymmetric synthesis of sulfur-containing heterocycles provides valuable insights. Chiral organocatalysts, including those based on tetrahydrothiophene (B86538) scaffolds, have been successfully employed in various asymmetric transformations. researchgate.net These catalysts can create a chiral environment that directs the stereochemical outcome of the reaction.
For instance, asymmetric cascade Michael/cyclization reactions, a key strategy for dihydrothiophene synthesis (see section 2.2.1), can be rendered stereoselective through the use of chiral catalysts. These catalysts can control the facial selectivity of the initial Michael addition and the subsequent intramolecular cyclization, leading to the formation of enantioenriched dihydrothiophene products. The principles of asymmetric organocatalysis could be applied to the synthesis of chiral this compound derivatives by carefully designing the starting materials and selecting an appropriate chiral catalyst.
Diastereoselective Methodologies for Dihydrothiophenes
A notable method for the synthesis of 3-carboxylated 2,5-dihydrothiophenes involves the reaction of vinylphosphonates with α-mercaptocarbonyl compounds. This approach provides a direct route to substituted 3-carbomethoxy-2,5-dihydrothiophenes in excellent yields. The reaction of diethyl carbomethoxymethyl phosphonate with an aldehyde or ketone first generates a vinylphosphonate, which then undergoes a Michael addition with an α-mercaptocarbonyl compound, followed by an intramolecular Horner-Emmons reaction to yield the dihydrothiophene ring. The scope of this synthesis is broad, allowing for the introduction of various substituents on the dihydrothiophene ring.
A key example of this methodology is the reaction of vinylphosphonates, prepared from diethyl carbomethoxymethyl phosphonate, with α-mercaptocarbonyl compounds, which results in the formation of substituted 3-carbomethoxy-2,5-dihydrothiophenes cdnsciencepub.com. The diastereoselectivity of this process can be influenced by the nature of the substituents on both the vinylphosphonate and the α-mercaptocarbonyl compound.
| Reactant 1 (Vinylphosphonate derivative) | Reactant 2 (α-Mercaptocarbonyl compound) | Product (Substituted 3-carbomethoxy-2,5-dihydrothiophene) | Yield (%) |
| Diethyl (2-carbomethoxy-1-propenyl)phosphonate | Methyl thioglycolate | Dimethyl 2,5-dihydro-2-methylthiophene-3,4-dicarboxylate | High |
| Diethyl (2-carbomethoxy-1-phenylvinyl)phosphonate | Ethyl 2-mercaptopropionate | Substituted 2,5-dihydrothiophene-3-carboxylate | High |
Enantioselective Approaches for Dihydrothiophenes
The development of enantioselective methods for the synthesis of dihydrothiophenes is crucial for accessing chiral sulfur-containing heterocycles for applications in medicinal chemistry and catalysis. One effective strategy is the use of organocatalysis.
An organocatalytic domino thia-Michael/aldol condensation reaction has been developed for the synthesis of chiral functionalized dihydrothiophenes. This reaction, utilizing α,β-unsaturated aldehydes and 1,4-dithiane-2,5-diol (B140307) in the presence of a chiral diphenylprolinol TMS ether catalyst, affords the products in high yields and with excellent enantioselectivities (up to >99% ee) researchgate.net. While this method has been demonstrated for a range of functionalized dihydrothiophenes, its application to the direct synthesis of this compound would likely involve the use of an α,β-unsaturated aldehyde bearing a latent carboxylic acid functionality.
| α,β-Unsaturated Aldehyde | Sulfur Source | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinnamaldehyde | 1,4-Dithiane-2,5-diol | Chiral diphenylprolinol TMS ether | up to 90 | up to >99 |
| Crotonaldehyde | 1,4-Dithiane-2,5-diol | Chiral diphenylprolinol TMS ether | High | High |
Optimization of Synthetic Pathways and Reaction Conditions
The optimization of synthetic pathways and reaction conditions is a critical step in the development of efficient and scalable methods for the preparation of this compound and its precursors. Key parameters that are often optimized include the choice of solvent, temperature, catalyst loading, and the nature of the reactants and reagents.
For instance, in the synthesis of dihydrothiophenes via the reaction of α-allyl dithioesters, an operationally simple and efficient cascade approach has been developed that proceeds at room temperature in the open air, avoiding the need for inert atmospheres or complex work-up procedures researchgate.net. This highlights a trend towards developing more sustainable and practical synthetic methods.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |
| Solvent | Dichloromethane | Toluene | Acetonitrile | Acetonitrile |
| Temperature | 25 °C (Room Temp) | 50 °C | 80 °C | 50 °C |
| Catalyst Loading | 1 mol% | 5 mol% | 10 mol% | 5 mol% |
| Reaction Time | 4 h | 12 h | 24 h | 12 h |
Such optimization studies are crucial for transitioning a synthetic method from a laboratory-scale procedure to a process suitable for larger-scale production researchgate.netscielo.br.
Mechanistic Investigations of 2,5 Dihydrothiophene 3 Carboxylic Acid Transformations
Elucidation of Reaction Mechanisms via Combined Experimental and Computational Studies
The elucidation of complex reaction mechanisms heavily relies on the synergy between experimental observations and computational modeling. Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular stability, reactivity, and electronic properties of dihydrothiophene derivatives. semanticscholar.orgresearchgate.netnih.gov
For instance, in the synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, DFT calculations were employed to explore the reaction mechanism. nih.govacs.org The calculations helped to distinguish between possible pathways, such as a Michael-type addition followed by an intramolecular cyclization. acs.org This computational approach provides a molecular-level view of the reaction, identifying key intermediates and transition states that are often difficult to capture through experimental methods alone. acs.org
Computational studies on various dihydrothiophenone derivatives using the B3LYP/6-31G(d,p) level of theory have been used to optimize molecular geometries and analyze thermodynamic quantities of formation. semanticscholar.org Such analyses confirm the spontaneous and exothermic nature of the formation of these heterocyclic systems. semanticscholar.org Furthermore, the examination of frontier molecular orbitals (HOMO and LUMO) and global reactivity descriptors (like energy gap, hardness, and softness) offers a quantitative measure of molecular reactivity and stability. semanticscholar.orgresearchgate.net For example, a smaller HOMO-LUMO energy gap suggests higher reactivity. semanticscholar.org
These combined approaches are crucial for:
Mapping Reaction Pathways: Identifying the sequence of elementary steps, including bond formation and cleavage.
Characterizing Intermediates: Determining the structure and stability of transient species.
Understanding Selectivity: Explaining why a particular product is favored over others, which can be rationalized by analyzing the stability of diastereomeric transition states. acs.org
Analysis of Rate-Determining Steps and Transition States
In the formation of a dihydrothiophene ring via intramolecular cyclization, DFT calculations identified the transfer of a proton as the stage with the highest activation energy, thus designating it as the rate-limiting step. acs.org The calculated activation energies for the formation of different isomers can explain the observed product distribution. acs.org
Table 1: Calculated Activation Energies for Dihydrothiophene Ring Closure
Data derived from a study on the formation of 2-amino-4,5-dihydrothiophene-3-carbonitriles, illustrating the methodology for identifying rate-determining steps. acs.org
Computational modeling of diastereomeric transition states can also reveal subtle, non-conventional interactions, such as C-H···O and C-H−π interactions, which selectively stabilize the transition state leading to the major enantiomer in asymmetric reactions. acs.org DFT calculations are also employed to rationalize the reactivity and regioselectivity in subsequent reactions of the dihydrothiophene products, such as in SNAr reactions. acs.org
Role of Catalysis in Mechanistic Pathways
Catalysis is fundamental to controlling the efficiency and selectivity of transformations involving carboxylic acids and thiophene (B33073) derivatives. Various catalytic systems, particularly those based on transition metals, are employed to facilitate reactions that would otherwise be inefficient.
Transition Metal Catalysis:
Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions to form C-C, C-N, and C-O bonds, often activating carboxylic acids by converting them into more reactive intermediates. acs.org
Rhodium (Rh): Rhodium catalysts have been developed for processes like the hydrocarboxylation of olefins with CO2 and H2 to produce carboxylic acids. nih.gov Mechanistic studies in such systems, aided by computation, show that cationic rhodium complexes can be critical for achieving high selectivity. nih.gov
Ruthenium (Ru): Well-defined ruthenium pincer complexes have been shown to catalyze both the dehydrogenative synthesis of thioesters from thiols and alcohols and the reverse hydrogenation reaction. elsevierpure.com The mechanism, elucidated by DFT and experimental studies, involves key ruthenium thiolate intermediates. The direction of the reaction (dehydrogenation vs. hydrogenation) is controlled by the partial pressure of H2 gas. elsevierpure.com
Catalytic Activation of Carboxylic Acids: The carboxylic acid group itself can be a challenging functional group to activate directly. Catalytic strategies often involve its conversion in situ to a more reactive species. For example, coupling reagents can be used to activate carboxylic acids, which then form acyl-OAt intermediates that facilitate subsequent reactions like amidation or esterification. acs.org In carboxylation reactions of thiophene with CO2, cesium carbonate in combination with a carboxylate salt (like cesium pivalate) acts as a synergistic catalytic system to promote C-H activation via deprotonation. mdpi.com
Solvent Effects and Proton Transfer Phenomena in Dihydrothiophene Chemistry
Solvent plays a crucial role in the mechanism of chemical reactions, particularly those involving charged intermediates or proton transfer. The choice of solvent can influence reaction rates, equilibria, and even alter the reaction pathway.
A detailed kinetic investigation of the reversible deprotonation of benzo[b]-2,3-dihydrothiophene-2-one, a structural analog of dihydrothiophene, provides significant insights into proton transfer phenomena. nih.gov The study, conducted in water, measured the rates of proton transfer to various bases like hydroxide (B78521) ions, amines, and carboxylate ions. nih.gov
A key finding was that the acidity of the C-H bond in the dihydrothiophene derivative (pKa = 8.82) is considerably higher than its furan (B31954) analog (pKa = 11.68). This is attributed to the greater aromatic stabilization of the resulting conjugate base, which is a thiophene derivative. nih.gov However, this increased aromatic stabilization in the product was found to enhance the intrinsic barrier to proton transfer. nih.gov The intrinsic barrier is a measure of the reaction's kinetic efficiency, independent of its thermodynamic driving force. These barriers were determined experimentally from Brønsted plots. nih.gov
Table 2: Comparison of Acidity and Intrinsic Barriers for Proton Transfer
Data from a study comparing proton transfer kinetics in water at 25°C, highlighting the effect of anion aromaticity. nih.gov
In computational studies, solvent effects are often modeled using implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM). acs.org This approach accounts for the influence of the solvent's dielectric continuum on the energies of reactants, intermediates, and transition states. The reorganization of solvent molecules around reacting species can significantly impact the energy barriers of a reaction, particularly for processes involving the development or dissipation of charge, such as proton transfer. scispace.com
Theoretical and Computational Chemistry of 2,5 Dihydrothiophene 3 Carboxylic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and reactivity of molecules like 2,5-dihydrothiophene-3-carboxylic acid. DFT calculations, often utilizing functionals such as B3LYP combined with basis sets like 6-31G* or 6-311+G**, are employed to determine optimized molecular geometries, electronic properties, and the energies of molecular orbitals.
In the case of thiophene (B33073) derivatives, DFT studies have been instrumental in understanding their chemical behavior. For the related aromatic compound, thiophene-3-carboxylic acid, DFT calculations have been used to explore its structure and energetics, providing a basis for understanding its reactivity. While direct DFT studies on this compound are not extensively documented in the literature, the principles derived from studies on similar structures can be applied. The reduction of the thiophene ring to a 2,5-dihydrothiophene (B159602) ring introduces significant changes in the electronic structure due to the loss of aromaticity. This alteration from a planar, aromatic system to a non-planar, partially saturated ring system directly influences the distribution of electron density and, consequently, the molecule's reactivity.
DFT calculations on dihydrothiophenone derivatives have shown that the electronic properties, such as ionization potential and electron affinity, can be effectively calculated and correlated with the molecule's reactivity. Such studies typically involve the optimization of the molecular structure to find the lowest energy conformation, followed by calculations of various electronic and thermodynamic properties.
Molecular Orbital Analysis (HOMO-LUMO Interactions) and Energetics
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.
For derivatives of thiophene, molecular orbital analysis has revealed how substituents and structural modifications influence the energies of these frontier orbitals. In this compound, the saturation at the 2 and 5 positions of the thiophene ring is expected to raise the energy of the HOMO and LUMO compared to its aromatic counterpart, thiophene-3-carboxylic acid. This is because the delocalized π-system of the aromatic ring, which typically lowers orbital energies, is disrupted. A smaller HOMO-LUMO gap generally implies higher reactivity.
The distribution of the HOMO and LUMO across the molecule is also crucial. In dihydrothiophenone derivatives, the HOMO is often localized on the sulfur atom and parts of the carbon backbone, indicating these as likely sites for nucleophilic attack. Conversely, the LUMO is typically distributed over the carbonyl group and adjacent atoms, highlighting the electrophilic regions of the molecule. A similar analysis for this compound would be expected to show significant HOMO density on the sulfur atom and the double bond, while the LUMO would be concentrated on the carboxylic acid group.
| Orbital | Description | Expected Location of High Density |
| HOMO | Highest Occupied Molecular Orbital | Sulfur atom, C=C double bond |
| LUMO | Lowest Unoccupied Molecular Orbital | Carboxylic acid group (C=O and O-H) |
Quantitative Reactivity Descriptors
To quantify the reactivity of this compound, several descriptors derived from DFT calculations can be utilized. These indices provide a more detailed picture of the molecule's chemical behavior.
Fukui functions are local reactivity descriptors that indicate the preferred sites for nucleophilic and electrophilic attack within a molecule. The Fukui function, ƒ(r), measures the change in electron density at a specific point when an electron is added to or removed from the system.
ƒ+(r) : This function corresponds to the addition of an electron and indicates the sites most susceptible to nucleophilic attack .
ƒ-(r) : This function relates to the removal of an electron and points to the sites most prone to electrophilic attack .
ƒ0(r) : This function is associated with radical attack.
For this compound, it is anticipated that the carbon atoms of the double bond and the sulfur atom would exhibit high values of ƒ-(r), making them susceptible to electrophilic attack. The carboxylic acid carbon and the oxygen atoms would likely have high ƒ+(r) values, indicating their favorability for nucleophilic attack.
Global reactivity indices provide a general measure of a molecule's reactivity. These are calculated from the energies of the HOMO and LUMO.
| Index | Formula | Description |
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Quantifies the electrophilic character of a molecule. |
A lower chemical hardness and higher chemical softness suggest greater reactivity. The electrophilicity index helps in classifying the molecule's ability to act as an electrophile.
Local reactivity indices, such as local softness and the local electrophilicity index, can be derived from the Fukui functions to provide site-specific reactivity information.
Conformational Analysis and Stability Profiling
Computational studies on substituted 2,5-dihydrothiophenes have shown that the molecule exists in a puckered conformation. The stability of different conformers is influenced by steric and electronic factors, such as the interactions between the substituent and the ring. For this compound, the orientation of the carboxylic acid group relative to the dihydrothiophene ring will be a key determinant of the most stable conformation. Intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur atom could potentially stabilize certain conformations, although this is less likely than in the aromatic analogue due to the puckered nature of the ring.
A potential energy surface scan, where the energy of the molecule is calculated as a function of key dihedral angles, can be performed to identify the most stable conformers and the energy barriers between them.
Thermodynamic and Kinetic Considerations of Reaction Pathways
Computational chemistry can be used to model the reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, the thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energies) of a reaction can be determined.
For instance, the deprotonation of the carboxylic acid group can be modeled to determine its pKa value. The reactivity of the double bond in electrophilic addition reactions can also be investigated. DFT calculations can elucidate the mechanism of such reactions, including the structure of the transition state and any intermediates. Comparing the activation energies for different possible reaction pathways can predict the most likely product.
In the context of its use as a synthetic intermediate, for example in cycloaddition reactions, computational studies can provide valuable insights into the stereoselectivity and regioselectivity of the reaction. By modeling the transition states leading to different products, the factors controlling the outcome of the reaction can be understood.
Derivatization and Advanced Structural Modification of 2,5 Dihydrothiophene 3 Carboxylic Acid
Synthesis of Ester and Amide Derivatives
The carboxylic acid moiety of 2,5-dihydrothiophene-3-carboxylic acid is a prime site for derivatization to form esters and amides. These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility, stability, and cell permeability.
Esterification: Ester derivatives are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the equilibrium towards the product. Alternatively, the carboxylic acid can be activated first. For instance, conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the corresponding ester. Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
Amidation: The synthesis of amide derivatives follows similar principles. The reaction of this compound with a primary or secondary amine can be achieved using various peptide coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., BOP, PyBOP). The direct conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine is also a widely used and effective method for amide bond formation. mdpi.com
| Derivative Type | Reagents | General Reaction |
|---|---|---|
| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | R-COOH + R'-OH ⇌ R-COOR' + H₂O |
| Ester | 1. Thionyl Chloride (SOCl₂) 2. Alcohol (R'-OH) | 1. R-COOH + SOCl₂ → R-COCl + SO₂ + HCl 2. R-COCl + R'-OH → R-COOR' + HCl |
| Amide | Amine (R'R''NH), Coupling Agent (e.g., DCC) | R-COOH + R'R''NH → R-CONR'R'' + H₂O |
| Amide | 1. Thionyl Chloride (SOCl₂) 2. Amine (R'R''NH) | 1. R-COOH + SOCl₂ → R-COCl + SO₂ + HCl 2. R-COCl + R'R''NH → R-CONR'R'' + HCl |
Functional Group Interconversions on the Dihydrothiophene Core
The 2,5-dihydrothiophene (B159602) ring itself is amenable to a range of functional group interconversions, which can dramatically alter the structure and properties of the molecule. Key transformations include oxidation of the sulfur atom and reactions involving the carbon-carbon double bond.
Oxidation of the Sulfur Atom: The sulfur atom in the 2,5-dihydrothiophene ring can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. Oxidation with one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) at low temperatures, typically yields the 2,5-dihydrothiophene-1-oxide derivative. chemicalbook.com Using a stronger oxidizing agent or harsher conditions, such as hydrogen peroxide in acetic acid, leads to the formation of the 2,5-dihydrothiophene-1,1-dioxide. chemicalbook.com These sulfone derivatives are particularly useful as they can undergo cheletropic extrusion of sulfur dioxide (SO₂) upon heating, leading to the formation of butadienes.
Reactions of the Double Bond: The C3-C4 double bond in the 2,5-dihydrothiophene ring can undergo various addition and reduction reactions.
Hydrogenation: Catalytic hydrogenation, for example using palladium on carbon (Pd/C) as a catalyst, reduces the double bond to yield the corresponding saturated tetrahydrothiophene (B86538) derivative. chemicalbook.com
Addition Reactions: The double bond can participate in addition reactions. For instance, the addition of thiols can occur at high temperatures to produce 3-alkylthiotetrahydrothiophene derivatives. chemicalbook.com
Isomerization: Under certain conditions, such as heating in the presence of a catalyst like Rhenium on Alumina (Re/Al₂O₃), 2,5-dihydrothiophene can isomerize to the more thermodynamically stable 2,3-dihydrothiophene (B74016). chemicalbook.com
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfur Oxidation (Sulfoxide) | 30% H₂O₂ at low temperature | 2,5-Dihydrothiophene-1-oxide | chemicalbook.com |
| Sulfur Oxidation (Sulfone) | H₂O₂ in Acetic Acid | 2,5-Dihydrothiophene-1,1-dioxide | chemicalbook.com |
| Double Bond Hydrogenation | H₂, Pd/C in Ethanol | Tetrahydrothiophene derivative | chemicalbook.com |
| Isomerization | Heat, Re/Al₂O₃ | 2,3-Dihydrothiophene derivative | chemicalbook.com |
| Ring-Opening Reduction | Sodium in liquid ammonia (B1221849)/methanol (B129727) | Mixture of 2-butanethiol (B122982) and 3-butanethiol derivatives | chemicalbook.com |
Development of Hybrid Molecules Incorporating the this compound Scaffold
The this compound scaffold can be incorporated into larger, more complex molecules to create "hybrid" structures. This strategy is often employed in drug discovery to combine the pharmacophoric features of different molecular entities, potentially leading to compounds with enhanced activity, improved selectivity, or novel mechanisms of action.
The synthesis of such hybrid molecules typically involves using the derivatization strategies discussed previously. For example, the carboxylic acid group can be converted to an amide by coupling it with another biologically active molecule that contains a primary or secondary amine. This approach has been used to synthesize novel compounds featuring a thiophene (B33073) carboxamide scaffold. mdpi.comnih.gov Similarly, the ester linkage can be used to connect the dihydrothiophene moiety to other molecular fragments.
Furthermore, functional group interconversions on the dihydrothiophene core can provide handles for further elaboration. For example, the introduction of other functional groups onto the ring allows for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach aryl, heteroaryl, or other complex substituents, thereby expanding the chemical space accessible from this versatile scaffold. The development of molecules that incorporate thiophene-based structures is an active area of research, with applications ranging from anticancer agents to functional materials. mdpi.comacs.org
Advanced Synthetic Applications of 2,5 Dihydrothiophene 3 Carboxylic Acid and Its Analogs
Role as Versatile Building Blocks and Synthons in Complex Molecule Synthesis
2,5-Dihydrothiophene-3-carboxylic acid and its analogs, such as 2-amino-4,5-dihydrothiophenes (ADHTs), are recognized as versatile building blocks for the synthesis of complex molecules, particularly those with biological relevance. nih.gov The dihydrothiophene ring system is a key structural motif incorporated into a variety of biologically active compounds. nih.gov For instance, certain esters of ADHT-3-carboxylic acids have been identified as specific inhibitors of the malaria-causing agent Plasmodium falciparum's dihydroorotate (B8406146) dehydrogenase. nih.gov
The synthetic utility of these compounds stems from the multiple reactive sites within their structure. The carboxylic acid or nitrile group can be readily transformed into other functionalities, while the amino group in ADHTs serves as a nucleophilic handle for further elaboration. The double bond and the sulfur heteroatom also offer pathways for diverse chemical transformations. This multifunctionality allows for the efficient assembly of structurally complex molecules from relatively simple and accessible starting materials. acs.orgacs.org The 2-aminothiophene motif, for which dihydrothiophenes are precursors, is found in numerous drugs, including the anxiolytic agent bentazepam (B606018) and the anticancer drug raltitrexed, underscoring the importance of these scaffolds in medicinal chemistry. nih.gov
Table 1: Examples of Bioactive Scaffolds Incorporating the Dihydrothiophene Ring
| Compound Type | Biological Activity/Application | Reference |
|---|---|---|
| ADHT Derivatives | Microbicide and fungicide | nih.gov |
| ADHT-Thiazoline Hybrids | Anticancer activity against colon carcinoma | nih.gov |
| Benzofurane-ADHT Hybrids | Antinociceptive effects | nih.gov |
Precursors for Substituted 1,3-Butadienes
A classic and synthetically valuable application of the 2,5-dihydrothiophene (B159602) framework is its use as a precursor for the generation of substituted 1,3-butadienes. This transformation is typically achieved through a two-step sequence involving oxidation of the sulfur atom to a sulfone, followed by a thermal cheletropic elimination. The resulting 2,5-dihydrothiophene-1,1-dioxide undergoes a retro-Diels-Alder reaction, cleanly extruding sulfur dioxide (SO₂) gas and generating a 1,3-butadiene (B125203) derivative. acs.org
This method provides a high degree of control over the regiochemistry and stereochemistry of the resulting diene, which is often difficult to achieve through other synthetic routes. acs.org The reaction is particularly useful for preparing dienes that are unstable or prone to polymerization, as they can be generated in situ for subsequent reactions, such as Diels-Alder cycloadditions. The synthetic utility of 2,5-dihydrothiophenes in the preparation of dienes has been well-demonstrated. researchgate.net This strategy has been employed to access a wide variety of highly functionalized 1,3-butadienes, which are themselves important building blocks for the synthesis of cyclic and polycyclic systems. acs.org
Intermediates in the Preparation of Substituted Thiophene (B33073) Derivatives
2,5-Dihydrothiophenes serve as crucial intermediates in the synthesis of fully aromatic substituted thiophenes. researchgate.net The conversion of the dihydrothiophene ring to the corresponding thiophene can be accomplished through various oxidation or elimination reactions. This approach is advantageous as it allows for the introduction and manipulation of substituents on the saturated portion of the ring before the final aromatization step.
For example, a dihydrothiophene can be converted into the corresponding thiophene derivative by treatment with phosphoryl chloride in refluxing pyridine. researchgate.net This stepwise approach to building the thiophene ring provides access to substitution patterns that may be difficult to obtain through direct functionalization of a pre-formed thiophene ring. Substituted thiophene carboxylic acids are themselves key building blocks for more complex molecules, such as new families of insecticides. beilstein-journals.org The ability to construct these valuable aromatic intermediates from dihydrothiophene precursors highlights the strategic importance of this class of compounds. semanticscholar.org
Construction of Fused Heterocyclic Systems (e.g., Hexahydrothieno[2,3-d]pyrimidines)
Analogs of this compound are particularly effective in the construction of fused heterocyclic systems, a prominent example being the thieno[2,3-d]pyrimidine (B153573) core. nih.gov This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and its presence in numerous biologically active compounds. mdpi.comscielo.br
A powerful method for constructing these fused systems involves the use of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. These ADHT analogs undergo a Mannich-type double aminomethylation reaction. nih.govacs.org This transformation provides an efficient pathway to synthesize new, functionalized hexahydrothieno[2,3-d]pyrimidines. nih.gov The reaction typically proceeds by treating the ADHT with an aldehyde (like formaldehyde) and a primary amine, leading to the formation of the fused pyrimidine (B1678525) ring. This strategy has been successfully applied to generate a library of novel thieno[2,3-d]pyrimidine derivatives for biological evaluation. nih.govamanote.com
Table 2: Synthesis of Hexahydrothieno[2,3-d]pyrimidines via Mannich-Type Reaction
| Starting ADHT Analog | Reagents | Product | Application/Significance | Reference |
|---|---|---|---|---|
| 2-Amino-4,5-dihydrothiophene-3-carbonitriles | Formaldehyde (B43269), Primary Amines | Hexahydrothieno[2,3-d]pyrimidines | Access to novel fused heterocyclic scaffolds for medicinal chemistry | nih.govacs.org |
Applications in Functional Materials Chemistry
While the applications of this compound itself in functional materials are an emerging area, the corresponding aromatic thiophene derivatives are widely used. 2-Aminothiophenes, which can be synthesized from dihydrothiophene precursors, are valuable starting materials for a range of functional materials. nih.gov These include:
Organic Electronics: Used in the preparation of organic photovoltaic cells and azomethine-bridged polythiophene-ferrocenes. nih.gov
Dyes and Pigments: Serve as precursors for NIR dyes and other azo dyes. nih.gov
Liquid Crystals: Incorporated into liquid crystalline materials. nih.gov
Nonlinear Optical Materials: Employed in the synthesis of materials with nonlinear optical properties. nih.gov
The potential exists to use this compound and its analogs as building blocks for coordination polymers or metal-organic frameworks (MOFs). Aromatic carboxylic acids are extensively used to create such functional materials, which have applications in gas storage, catalysis, and sensing. mdpi.com The unique geometry and functionality of the dihydrothiophene core could lead to novel network topologies and material properties.
Future Research Directions and Contemporary Challenges in 2,5 Dihydrothiophene 3 Carboxylic Acid Chemistry
Development of Green and Sustainable Synthetic Methodologies
The contemporary emphasis on environmentally benign chemical processes presents both a challenge and an opportunity in the synthesis of 2,5-Dihydrothiophene-3-carboxylic acid and its derivatives. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research is increasingly directed towards the development of green and sustainable alternatives that prioritize atom economy, energy efficiency, and the use of renewable resources.
Key areas of exploration include:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical. researchgate.net The development of novel MCRs for the one-pot synthesis of highly functionalized this compound derivatives from simple and readily available starting materials is a promising avenue. This approach minimizes purification steps and reduces solvent usage.
Solvent-Free and Aqueous Synthesis: The use of organic solvents is a major contributor to the environmental impact of chemical synthesis. Research into solvent-free reaction conditions, such as solid-state synthesis or mechanochemistry, for the preparation of this compound could significantly improve its green credentials. Additionally, exploring synthetic routes in water, the most environmentally friendly solvent, is a key objective.
Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of this compound offers the potential for high selectivity under mild reaction conditions. rwth-aachen.derwth-aachen.deresearchgate.net Future research could focus on identifying or engineering enzymes capable of constructing the dihydrothiophene ring system or performing stereoselective transformations on the molecule.
Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processes in terms of safety, scalability, and process control. researchgate.net The development of flow-based synthetic methods for this compound would enable more efficient and safer production, particularly on an industrial scale.
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Multicomponent Reactions | High atom economy, reduced waste, simplified purification. researchgate.net |
| Solvent-Free Synthesis | Elimination of hazardous organic solvents, reduced environmental impact. |
| Aqueous Synthesis | Use of an environmentally benign and readily available solvent. |
| Biocatalysis | High selectivity, mild reaction conditions, potential for stereocontrol. rwth-aachen.derwth-aachen.de |
| Flow Chemistry | Improved safety, scalability, and process control. researchgate.net |
Exploration of Novel Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for advancing the chemistry of this compound. The focus is on discovering catalysts that are not only efficient and selective but also reusable and environmentally friendly.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. The development of chiral organocatalysts for the enantioselective synthesis of this compound derivatives would be a significant advancement, providing access to chirally pure building blocks for the pharmaceutical industry.
Metal-Based Catalysis: While traditional metal catalysts have been employed in thiophene (B33073) synthesis, there is a continuous drive to discover more efficient and sustainable alternatives. This includes the use of earth-abundant and non-toxic metals. For instance, visible-light photocatalysis using platinum(II) terpyridyl complexes has been shown to facilitate the synthesis of thiophenes from dihydrothiophenes, a transformation relevant to the chemistry of this compound. acs.org
Tandem Catalysis: The design of catalytic systems that can facilitate multiple transformations in a single pot, known as tandem or cascade catalysis, is a highly desirable goal. A tandem catalytic system for the synthesis of complex molecules starting from this compound would significantly enhance synthetic efficiency.
Photocatalysis: The use of light as a clean and renewable energy source to drive chemical reactions is a rapidly growing field. Photocatalytic methods for the synthesis and functionalization of the dihydrothiophene ring could provide novel and sustainable reaction pathways. acs.orgnih.govacs.orgresearchgate.netscribd.com
| Catalytic System | Potential Application in this compound Chemistry |
| Organocatalysis | Enantioselective synthesis of chiral derivatives. |
| Earth-Abundant Metal Catalysis | Development of more sustainable and cost-effective synthetic methods. |
| Tandem Catalysis | Efficient one-pot synthesis of complex molecules from simple precursors. |
| Photocatalysis | Light-driven, sustainable synthesis and functionalization reactions. acs.orgnih.govacs.orgresearchgate.netscribd.com |
Uncharted Reactivity and Transformation Pathways
While this compound is known to undergo certain transformations, such as deconjugation and cycloaddition reactions to form potential β-lactamase inhibitors, a vast landscape of its reactivity remains unexplored. researchgate.netresearchgate.net Future research should aim to uncover novel reaction pathways that can expand the synthetic utility of this versatile building block.
Potential areas for investigation include:
Functionalization of the Dihydrothiophene Ring: Exploring new methods for the selective functionalization of the C-C double bond and the methylene (B1212753) groups of the dihydrothiophene ring would provide access to a wider range of derivatives with diverse properties.
Ring-Opening and Ring-Expansion Reactions: Investigating conditions that promote the controlled opening or expansion of the dihydrothiophene ring could lead to the synthesis of novel acyclic and larger heterocyclic structures.
Reactions of the Carboxylic Acid Moiety: Beyond standard transformations of the carboxylic acid group, exploring its participation in novel cyclization or rearrangement reactions could lead to the discovery of new heterocyclic scaffolds.
Oxidation and Reduction Chemistry: A systematic study of the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone, and the subsequent reactivity of these derivatives, could unveil new transformation pathways. Similarly, exploring selective reductions of the double bond or the carboxylic acid could provide valuable synthetic intermediates.
Advanced Computational Design and Prediction of Novel Derivatives
The integration of computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to accelerate the design and discovery of novel derivatives with desired properties.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure and reactivity of this compound. mdpi.com This can provide insights into its reaction mechanisms and help in predicting its behavior in unexplored reactions.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govresearchgate.netresearchgate.net These models can then be used to predict the activity of virtual compounds and guide the synthesis of more potent analogues.
Molecular Docking and Virtual Screening: For drug discovery applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. This allows for the virtual screening of large compound libraries to identify promising drug candidates.
Prediction of Physicochemical Properties: Computational methods can also be used to predict important physicochemical properties of novel derivatives, such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new materials and pharmaceuticals.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. mdpi.com |
| QSAR | Correlation of structure with biological activity to guide lead optimization. nih.govresearchgate.netresearchgate.net |
| Molecular Docking | Prediction of binding to biological targets for drug discovery. |
| Property Prediction | In silico estimation of physicochemical properties for material and drug design. |
Integration into Divergent Synthesis Strategies
Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. The unique structural features of this compound, including its heterocyclic core, a carboxylic acid handle for further functionalization, and a reactive double bond, make it an ideal candidate for use in divergent synthesis.
Future research in this area could focus on:
Development of Orthogonal Protection and Functionalization Strategies: To effectively utilize this compound in divergent synthesis, it is essential to develop methods for the selective protection and functionalization of its different reactive sites.
Application in Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of complex and diverse small molecules for high-throughput screening. This compound can serve as a versatile scaffold for the construction of such libraries.
Synthesis of Fused Heterocyclic Systems: The dihydrothiophene ring can be used as a starting point for the construction of more complex, fused heterocyclic systems through annulation reactions. This would provide access to novel chemical space with potential applications in medicinal chemistry and materials science.
Use as a Chiral Synthon: The development of methods for the asymmetric synthesis of this compound would allow for its use as a chiral building block in the synthesis of enantiomerically pure complex molecules.
Q & A
Basic Research Questions
Q. What are the standard characterization techniques for confirming the structure of 2,5-Dihydrothiophene-3-carboxylic acid?
- Methodology :
- Spectroscopic Analysis : Use - and -NMR to confirm the aromatic proton environment and carbon backbone. For example, thiophene derivatives often show distinct NMR signals for protons adjacent to sulfur (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution EI-MS can verify molecular weight (e.g., m/z 236 [M] for related dihydrothiophene derivatives) and fragmentation patterns .
- Elemental Analysis : Compare experimental C, H, and S percentages with calculated values (e.g., C: 60.90%, H: 4.99%, S: 13.69% for a dihydrothiophene analog) .
- Infrared (IR) Spectroscopy : Identify functional groups like carboxylic acid (C=O stretch ~1713 cm) and thiophene ring vibrations (~838 cm) .
Q. How is this compound typically synthesized in laboratory settings?
- Methodology :
- Route A : Cyclization of precursor molecules (e.g., 3-bromothiophene derivatives) using acid catalysis (e.g., HSO in methanol under reflux) to form the dihydrothiophene ring .
- Route B : Condensation of acetylthiomethyl-oxobutanoic acid derivatives with aryl groups, followed by acid-mediated cyclization. This method may yield mixtures requiring chromatographic purification .
- Key Optimization : Adjust reaction time and temperature to minimize by-products (e.g., compound 19 in Route B) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing this compound derivatives?
- Methodology :
- Variable Temperature NMR : Probe dynamic conformational changes (e.g., ring puckering in dihydrothiophene) that may cause signal splitting .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, particularly for overlapping protons in the thiophene ring .
- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., thieno[3,2-b]thiophene-2-carboxylic acid) .
Q. What strategies are effective in minimizing by-products like compound 19 during the synthesis of this compound (as seen in Route B)?
- Methodology :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction termination points .
- Solvent and Catalyst Tuning : Replace HSO with milder acids (e.g., p-toluenesulfonic acid) to reduce over-esterification or ring-opening side reactions .
- Temperature Control : Lower reflux temperatures (e.g., 60–70°C instead of 100°C) to favor cyclization over decomposition .
Q. How can computational methods enhance the design of this compound derivatives for targeted applications?
- Methodology :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications for desired reactivity .
- Docking Studies : Model interactions with biological targets (e.g., enzymes in biochemical pathways) to prioritize synthetic targets .
- MD Simulations : Assess stability of derivatives in solvated environments to pre-screen candidates for experimental validation .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Protocols :
- Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., sulfur oxides) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive catalysts like HSO .
- Waste Disposal : Neutralize acidic reaction mixtures before disposal to comply with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
